Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride

Description

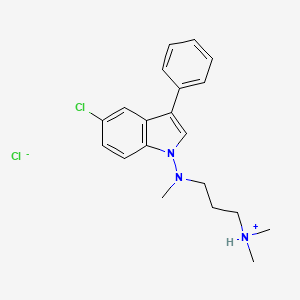

The compound Indole, 5-chloro-1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride (referred to hereafter as the target compound) is a substituted indole derivative with a complex structure. Key features include:

- Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

- Substituents: Position 1: A bis(3-(dimethylamino)propyl)amino group (N,N-bis(3-(dimethylamino)propyl)amino), as confirmed by its SMILES string C[NH+](C)CCCN(CCC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] . Position 3: A phenyl group (C6H5). Position 5: A chlorine atom.

- Salt form: Dihydrochloride (two HCl counterions), enhancing solubility in aqueous media .

The molecular formula is C24H34Cl2N5, with a calculated molecular weight of 463.53 g/mol.

Properties

CAS No. |

57647-37-7 |

|---|---|

Molecular Formula |

C20H25Cl2N3 |

Molecular Weight |

378.3 g/mol |

IUPAC Name |

3-[(5-chloro-3-phenylindol-1-yl)-methylamino]propyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H24ClN3.ClH/c1-22(2)12-7-13-23(3)24-15-19(16-8-5-4-6-9-16)18-14-17(21)10-11-20(18)24;/h4-6,8-11,14-15H,7,12-13H2,1-3H3;1H |

InChI Key |

XBVGYHJVJXYAHG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves multi-step processes. For this compound, a common synthetic route might start with the formation of the indole core, followed by functionalization at specific positions. For instance, the synthesis could involve:

Formation of the Indole Core: Starting from aniline derivatives, cyclization reactions can form the indole core.

Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Substitution Reactions: The dimethylaminopropyl group can be introduced through nucleophilic substitution reactions, often using alkyl halides.

Phenyl Group Addition: The phenyl group at the 3-position can be introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at specific positions on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products depend on the specific reactions and conditions used. For instance, oxidation might yield indole-2,3-diones, while reduction could produce indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their interactions with enzymes and receptors. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medically, indole derivatives have shown promise in developing new drugs. This compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound could be valuable in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action for indole derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For this compound, potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

Indole Derivatives with Halogen Substituents

5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole (CAS 19134-31-7) :

- Shares the 5-chloro-indole core but replaces the phenyl group at position 3 with a pyrrolidinyl moiety.

- The aliphatic pyrrolidinyl group may reduce aromatic stacking interactions compared to the phenyl group in the target compound, altering binding affinity in biological systems .

- Molecular formula: C13H15ClN2 (MW: 234.73 g/mol).

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b) :

Compounds with 3-(Dimethylamino)propyl Groups

- Thiazolidinone Derivatives (Compounds 30–36, ): Example: 2-(2,4-Dichlorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one Hydrochloride (30). Key features: Thiazolidinone core, 2,4-dichlorophenyl group, and a 3-(dimethylamino)propyl chain. High purity (99.6%) and yield (73%) suggest robust synthetic routes for introducing dimethylaminopropyl groups . Molecular formula: C14H17Cl2N3OS (MW: 366.28 g/mol).

- SZR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): Quinoline-based compound with a dimethylaminopropyl chain. The dimethylamino group likely enhances solubility, similar to the target compound’s dihydrochloride salt .

Aromatic Substituted Indoles

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (76): Contains a 5-chloro-indole core linked to an imidazolyl group.

Table 1: Key Properties of the Target Compound and Analogues

Solubility and Bioavailability

- The dihydrochloride salt of the target compound likely improves water solubility compared to neutral indoles (e.g., 5b in , which lacks a salt form) .

- The tertiary amines in dimethylaminopropyl groups enhance protonation-dependent solubility, a feature shared with SZR-105 and thiazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.